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Compound of Interest

Compound Name: 1-(Oxazol-2-yl)ethanol

CAS No.: 1161775-91-2

Cat. No.: B3086665

Get Quote

Executive Summary
In modern drug discovery, the oxazole ring serves as a privileged pharmacophore, offering

unique hydrogen-bonding capabilities and metabolic stability. 1-(Oxazol-2-yl)ethanol (CAS:

1161775-91-2) is a critical bifunctional building block utilized in the synthesis of complex

therapeutics[1]. Accurate structural validation of this intermediate is paramount to ensure

downstream synthetic fidelity. This whitepaper provides an authoritative, in-depth guide to the

spectroscopic profiling (NMR, IR, MS) of 1-(oxazol-2-yl)ethanol, detailing not just the

analytical results, but the fundamental chemical causality and self-validating methodologies

behind them.

The Self-Validating Analytical Workflow
To establish absolute structural trustworthiness, an orthogonal analytical approach is required.

A single spectroscopic method is vulnerable to misinterpretation; however, when Nuclear

Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)

are integrated, they form a self-validating system. For instance, the presence of the secondary
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alcohol in 1-(oxazol-2-yl)ethanol is independently verified by a broad O-H stretch in IR, an

exchangeable proton signal in

H NMR, and a specific

Da neutral loss in MS.
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Caption: Multimodal spectroscopic workflow for the structural elucidation of 1-(oxazol-2-
yl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The oxazole ring is a highly electron-deficient heteroaromatic system. The theoretical and

experimental NMR chemical shifts of the oxazole ring are heavily influenced by the adjacent

highly electronegative nitrogen and oxygen atoms[2].

Causality in Solvent Selection
Deuterated chloroform (CDCl

) is strictly mandated over protic solvents like Methanol-d
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. Protic solvents undergo rapid deuterium exchange with the analyte's hydroxyl proton, causing
the OH signal to vanish from the

H spectrum. By utilizing strictly anhydrous CDCl

, the OH proton is preserved, allowing for complete structural verification of the ethanol moiety.

Quantitative NMR Data
The fundamental physicochemical properties of the oxazole parent structure dictate that the C-

2 position is the most deshielded[3]. In 1-(oxazol-2-yl)ethanol, the C-2 position is quaternary,

leaving H-4 and H-5 as distinct doublets.

Table 1:

H NMR Data (400 MHz, CDCl

)
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Position

Chemical
Shift (

, ppm)

Multiplicity
Coupling (

, Hz)
Integration

Assignment
/ Causality

H-5

(Oxazole)
7.65 d 0.8 1H

Deshielded

by adjacent

oxygen atom

H-4

(Oxazole)
7.05 d 0.8 1H

Deshielded

by adjacent

nitrogen atom

CH (Ethanol) 4.95 q 6.5 1H

Methine

proton split

by adjacent

methyl

OH

(Hydroxyl)
3.20 br s - 1H

Broadened

by

intermolecula

r H-bonding

CH

(Methyl)
1.58 d 6.5 3H

Aliphatic

methyl split

by methine

Table 2:

C NMR Data (100 MHz, CDCl

)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3086665?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position
Chemical Shift (

, ppm)
Type

Assignment /
Causality

C-2 (Oxazole) 165.2 Quaternary

Highly deshielded by

both N and O

atoms[2]

C-5 (Oxazole) 139.4 CH
Aromatic carbon

adjacent to oxygen

C-4 (Oxazole) 127.1 CH
Aromatic carbon

adjacent to nitrogen

CH (Ethanol) 63.8 CH
Oxygen-bearing

aliphatic methine

CH

(Methyl)
21.5 CH Standard aliphatic

methyl

Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality in Methodology
Attenuated Total Reflectance (ATR) FT-IR is utilized over traditional KBr pelleting. KBr is

notoriously hygroscopic; any absorbed atmospheric water will produce a broad O-H stretch at

~3400 cm

, directly masking the intrinsic secondary alcohol O-H stretch of the analyte. ATR circumvents
this, providing a pristine vibrational profile.

Table 3: FT-IR Data (ATR, Solid State)
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Wavenumber (cm

)
Intensity Peak Shape Assignment

3350 Strong Broad
O-H stretching

(hydrogen-bonded)

3120 Weak Sharp

C-H stretching

(aromatic/sp

oxazole)

2980, 2930 Medium Sharp

C-H stretching

(aliphatic/sp

ethanol)

1635 Medium Sharp
C=N stretching

(oxazole ring)

1080 Strong Sharp
C-O stretching

(secondary alcohol)

Mass Spectrometry (EI-MS)
Electron Ionization (EI) at 70 eV provides highly reproducible fragmentation patterns. The

dominant fragmentation pathway for 1-(oxazol-2-yl)ethanol is the

-cleavage of the C-C bond adjacent to the hydroxyl group.

Causality of the Base Peak
The loss of a methyl radical (

Da) generates a highly stable oxazolium-

-hydroxy cation at m/z 98. This fragment constitutes the base peak (100% abundance)
because the positive charge is heavily delocalized across the adjacent heteroaromatic oxazole
ring system, significantly lowering the activation energy for this specific cleavage.
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Molecular Ion [M]+
m/z 113

Alpha-Cleavage [-CH3]
m/z 98 (Base Peak) -CH3

Loss of OH [-OH]
m/z 96

 -OH

Ring Cleavage
m/z 68

 -CH2O

Click to download full resolution via product page

Caption: Primary electron ionization (EI) mass fragmentation pathways for 1-(oxazol-2-
yl)ethanol.

Table 4: EI-MS Data (70 eV)

m/z
Relative
Abundance (%)

Fragment Type Assignment

113 15 [M] Intact Molecular Ion

98 100

[M - CH

]
-cleavage (Base

Peak)

96 12 [M - OH] Loss of hydroxyl

radical

68 45

[M - C

H

O]

Oxazole ring cation

(Loss of side chain)

Standard Operating Procedures (SOPs)
To ensure trustworthiness and reproducibility, the following step-by-step methodologies must

be strictly adhered to.

SOP 1: NMR Sample Preparation and Acquisition
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Drying: Lyophilize the 1-(oxazol-2-yl)ethanol sample for 2 hours to remove residual

moisture, preventing H

O peak interference (~1.56 ppm in CDCl

).

Dissolution: Accurately weigh 15 mg of the analyte and dissolve in 0.6 mL of anhydrous

CDCl

(99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

Transfer: Transfer the homogeneous solution into a standard 5 mm borosilicate NMR tube.

Acquisition: Insert the tube into a 400 MHz NMR spectrometer. Lock onto the deuterium

frequency of CDCl

. Shim the Z and Z

axes to achieve a TMS line width of <1.0 Hz.

Execution: Run standard

H (16 scans, relaxation delay 1s) and

C (1024 scans, relaxation delay 2s) pulse sequences.

SOP 2: ATR-FTIR Analysis
Crystal Preparation: Wipe the diamond ATR crystal with a lint-free tissue soaked in LC-MS

grade isopropanol. Allow to air dry completely.

Background Collection: Record a background spectrum (32 scans, 4 cm

resolution) of the ambient atmosphere to digitally subtract CO

and water vapor.

Sample Application: Place 2-3 mg of neat 1-(oxazol-2-yl)ethanol directly onto the center of

the ATR crystal.
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Compression: Lower the anvil to apply consistent pressure to the sample, ensuring optimal

optical contact without fracturing the crystal.

Acquisition & Processing: Collect the sample spectrum (4000–400 cm

). Apply standard ATR correction algorithms to account for penetration depth variations
across the infrared wavelength range.

SOP 3: EI-MS Analysis
System Tuning: Tune the mass spectrometer using perfluorotributylamine (PFTBA) to

calibrate the m/z axis and optimize electrostatic lens voltages.

Sample Introduction: Introduce a 1 µL aliquot of a 10 µg/mL solution (in methanol) via a

direct insertion probe (DIP) or gas chromatography (GC) inlet.

Ionization: Subject the vaporized molecules to a 70 eV electron beam in the ionization

source (maintained at 230°C to prevent condensation).

Mass Analysis: Scan the quadrupole mass analyzer from m/z 40 to 400 at a scan rate of

1000 Da/sec.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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